molecular formula C13H20ClNO2 B4958030 N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine

Cat. No.: B4958030
M. Wt: 257.75 g/mol
InChI Key: ZDCKDXYNHGMOAF-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine is an organic compound with the molecular formula C13H20ClNO2. It is characterized by the presence of a chlorophenoxy group, an ethoxy group, and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-11(2)15-7-8-16-9-10-17-13-5-3-12(14)4-6-13/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCKDXYNHGMOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ethoxy and propan-2-amine groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenoxy)ethyl)propan-2-amine: Similar structure but lacks the ethoxy group.

Uniqueness

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine is unique due to the presence of both the chlorophenoxy and ethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

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